molecular formula C18H16ClFN2O3S B4843524 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

Cat. No. B4843524
M. Wt: 394.8 g/mol
InChI Key: ZVTHLMNJTQUIDA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in the regulation of salt and water transport across epithelial tissues. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mechanism of Action

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide acts as a non-competitive inhibitor of CFTR by binding to a site on the channel protein that is distinct from the ATP-binding site. It has been proposed that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide stabilizes the closed state of the channel, thereby preventing the opening of the channel pore and the subsequent transport of chloride ions. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has also been shown to reduce the stability of the open state of CFTR, leading to a decrease in the channel's open probability.
Biochemical and physiological effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including the airways, intestine, and sweat glands. In animal models of CF, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been shown to improve mucus clearance and reduce inflammation in the airways. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has also been shown to reduce the severity of intestinal obstruction in a mouse model of meconium ileus, a common complication of CF.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is its high potency and selectivity for CFTR inhibition. It has been shown to be effective at low micromolar concentrations and does not significantly affect other ion channels or transporters. Another advantage is its stability and solubility in aqueous solutions, which allows for easy administration in in vitro and in vivo experiments. However, one limitation is its potential off-target effects on other proteins or cellular processes. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of other ion channels, such as the calcium-activated chloride channel (CaCC), and may also affect the function of other cellular proteins that interact with CFTR.

Future Directions

1. Development of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide derivatives with improved pharmacokinetic properties and selectivity for CFTR inhibition.
2. Investigation of the effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide on CFTR function in different disease models, such as COPD, asthma, and pancreatic insufficiency.
3. Exploration of the potential of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide as a therapeutic agent for CF and other diseases that involve abnormal CFTR function.
4. Study of the mechanisms underlying the off-target effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide on other ion channels and cellular processes.
5. Development of new screening assays for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide and other CFTR inhibitors using high-throughput technologies, such as CRISPR-Cas9 gene editing and microfluidics.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and disease models. It has been shown to inhibit CFTR-mediated chloride secretion in epithelial cells from the airways, intestine, and sweat glands. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has also been used to study the effects of CFTR inhibition on ion transport and mucus clearance in animal models of CF and other lung diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

properties

IUPAC Name

(E)-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S/c19-16-2-1-3-17(20)15(16)12-26-11-10-21-18(23)9-6-13-4-7-14(8-5-13)22(24)25/h1-9H,10-12H2,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTHLMNJTQUIDA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.